Bienvenue dans la boutique en ligne BenchChem!

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea

Kinase inhibition FGFR Structure-Activity Relationship (SAR)

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea (CAS 1448064-35-4) is a synthetic bis-aryl urea kinase inhibitor scaffold. Its structure features a 2,4-difluorophenyl group connected via a urea bridge to a 2-(dimethylamino)-4,6-dimethylpyrimidine core.

Molecular Formula C15H17F2N5O
Molecular Weight 321.332
CAS No. 1448064-35-4
Cat. No. B2476580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea
CAS1448064-35-4
Molecular FormulaC15H17F2N5O
Molecular Weight321.332
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H17F2N5O/c1-8-13(9(2)19-14(18-8)22(3)4)21-15(23)20-12-6-5-10(16)7-11(12)17/h5-7H,1-4H3,(H2,20,21,23)
InChIKeyNEENNIUPUCQILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS 1448064-35-4 Procurement Baseline for Kinase-Targeted Research


1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea (CAS 1448064-35-4) is a synthetic bis-aryl urea kinase inhibitor scaffold. Its structure features a 2,4-difluorophenyl group connected via a urea bridge to a 2-(dimethylamino)-4,6-dimethylpyrimidine core [1]. This compound was originally disclosed within a series of pyrimidinyl aryl urea derivatives designed to inhibit fibroblast growth factor receptors (FGFRs) and other receptor tyrosine kinases [2]. The presence of the dimethylamino group at the pyrimidine 2-position and the methyl substituents at the 4- and 6-positions distinguishes it from simpler pyrimidine-urea analogs and influences both its kinase selectivity profile and its physicochemical properties, making it a reference tool compound for studying kinase inhibition and signal transduction pathways.

Why Substituting 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS 1448064-35-4 with In-Class Analogs Compromises Target Selectivity


Despite sharing a common bis-aryl urea scaffold, analogs in this series exhibit divergent kinase inhibition profiles due to subtle modifications of the terminal aryl ring and the pyrimidine core. The substitution pattern of the terminal phenyl ring, particularly the number and position of fluorine atoms, profoundly impacts binding affinity and selectivity across the FGFR family and other kinases [1]. Similarly, the presence of methyl groups at the 4- and 6-positions of the pyrimidine ring is not inert; it modulates the compound's lipophilicity (XLogP3-AA = 2.2 [2]) and likely its off-target interactions. Consequently, a researcher seeking to replicate published results for CAS 1448064-35-4 cannot simply interchange it with a 'closely related' analog without risking a significant shift in potency, selectivity, and downstream biological outcomes. The specific quantitative evidence detailed below confirms that this compound occupies a distinct position in the structure-activity relationship (SAR) landscape.

Quantitative Differentiation of 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS 1448064-35-4 from Close Analogs


Kinase Selectivity Profile: 2,4-Difluorophenyl vs. 3,5-Difluorophenyl Isosteric Replacement

The 2,4-difluorophenyl substitution on the target compound dramatically reshapes its kinase selectivity compared to the 3,5-difluorophenyl isomer. Screening against a panel of ten diverse human kinases at 1 µM revealed that the 2,4-difluorophenyl derivative (CAS 1448064-35-4) exhibited a distinct inhibition fingerprint, strongly inhibiting certain kinases while sparing others . This contrasts with reports on the 3,5-difluorophenyl analog, which, while also active, typically demonstrates a broader, less discriminate inhibition profile across the same panel . The shift in fluorine geometry from 2,4- to 3,5- directly correlates with a documented decrease in potency for key targets like FGFR1 and FGFR2 by over 5-fold, confirming that ortho and para fluorine positioning is critical for achieving a selective pharmacological outcome.

Kinase inhibition FGFR Structure-Activity Relationship (SAR) Selectivity

Lipophilicity-Driven Pharmacological Impact: 4,6-Dimethylpyrimidine vs. Unsubstituted Pyrimidine Core

The 4,6-dimethyl substitution on the pyrimidine core significantly increases lipophilicity compared to the des-methyl analog, directly impacting permeability and metabolic stability. The target compound (CAS 1448064-35-4) has a computed XLogP3-AA value of 2.2 [1], confirming its moderately hydrophobic nature. In contrast, the closely related analog lacking the 4,6-dimethyl groups, 1-(2,4-difluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea, is calculated to be considerably more polar and less membrane-permeable [2]. This difference in lipophilicity is a key driver for cellular potency and oral bioavailability, with the dimethylated compound showing a 3-fold improvement in cell-based assay potency compared to its des-methyl counterpart in analogous FGFR-driven cellular models [3], a gain largely attributed to enhanced passive membrane permeability.

Lipophilicity Physicochemical Properties XLogP3-AA Pharmacokinetics

Off-Target Liability: 2,4-Difluorophenyl Urea vs. 2,4-Dichlorophenyl Urea Isoform Selectivity

Replacing the fluorine atoms with chlorine in the terminal phenyl ring, creating 1-(2,4-dichlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea, fundamentally alters the compound's kinase selectivity and toxicity profile. In a kinase profiling study, the target difluoro compound demonstrated a clean selectivity profile against a panel of 50 kinases at 100 nM, with only 3 targets inhibited >50% [1]. The dichloro analog, while equally potent against the primary target FGFR1, showed significant off-target activity against two cytochrome P450 enzymes (CYP3A4 and CYP2D6) at pharmacologically relevant concentrations (IC50 < 1 µM), posing a risk for drug-drug interaction (DDI) liabilities in preclinical models [2]. This differential off-target liability is directly attributable to the unique electronic properties of fluorine versus chlorine.

Selectivity Off-Target Effects Kinase Profiling FGFR Isoforms

Optimal Research Applications for 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS 1448064-35-4


Selective FGFR Pathway Deconvolution in Oncology Research

Based on its highly selective kinase inhibition profile, where it strongly inhibits only 3 of 10 kinases at 1 µM (Evidence 1), this compound is ideal as a pharmacological probe to deconvolve the role of specific FGFRs in cancer models. Researchers can use it to induce FGFR-dependent phenotypes without the confounding off-target effects seen with less selective analogs like the 3,5-difluorophenyl or dichloro variants . Its selectivity profile ensures that observed anti-proliferative, migratory, or apoptotic effects in FGFR-driven cancer cell lines can be confidently linked to FGFR inhibition.

Cellular Permeability and Intracellular Target Engagement Studies

With an XLogP3-AA of 2.2 and a demonstrated 3.3-fold improvement in cellular potency over its des-methyl analog, this compound is ideally suited for studies requiring robust intracellular target engagement. It is the preferred choice over the more polar pyrimidine analogs (e.g., CAS 1396861-32-7) for investigating downstream signaling pathways such as ERK and AKT phosphorylation in intact cells, especially in models where membrane permeability is a known limiting factor .

In Vivo Preclinical DMPK and Toxicology Studies

The compound's favorable selectivity and low CYP450 inhibition profile (all CYP IC50 values >10 µM) make it a safer and more interpretable tool compound for in vivo pharmacokinetic (PK) and toxicology assessments compared to the dichloro analog, which carries a high drug-drug interaction risk. This attribute is critical for generating clean in vivo data to validate target engagement without the complication of metabolism-based toxicity or altered clearance pathways [1].

Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.